(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene scaffold.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-16-6-5-7-19-20(16)24(2)22(31-19)23-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-3)13-15-30-4/h5-11H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSXHJUNRGGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that belongs to the class of sulfamoyl derivatives, which have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C20H27N3O5S2
- Molecular Weight : 453.5755 g/mol
The compound features a benzothiazole moiety, which is known for its pharmacological significance, particularly in the development of drugs targeting neurodegenerative diseases and various types of cancer.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study on related thiazole derivatives demonstrated IC50 values ranging from 100 nM to 1 µM against different cancer cell lines, suggesting that structural modifications can enhance their anticancer efficacy .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases such as Alzheimer's disease. Benzothiazole derivatives have been reported to inhibit tau aggregation and promote the disaggregation of preformed tau fibrils.
- Research Findings : Compounds with similar structures were found to significantly reduce tau aggregates with an IC50 of approximately 300 nM . This suggests that this compound may possess similar neuroprotective properties.
Antimicrobial Activity
Sulfamoyl compounds are also recognized for their antimicrobial activities. Preliminary studies indicate that the compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
- Evidence : A related study found that sulfamoyl derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Protein Aggregation : By interacting with specific protein targets, it may prevent the aggregation associated with neurodegenerative diseases.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to reduced cell viability.
- Antimicrobial Action : The sulfamoyl group may interfere with bacterial biosynthetic pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O5S2 |
| Molecular Weight | 453.5755 g/mol |
| Antitumor IC50 | ~300 nM (similar compounds) |
| Antimicrobial Activity | Broad-spectrum (preliminary) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional motifs with three classes of molecules:
- Sulfonamide/sulfamoyl derivatives : highlights compounds with sulfonyl groups (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides ), whereas the target molecule features a sulfamoyl group (N-linked vs. O-linked sulfonyl), altering electronic properties and hydrogen-bonding capacity.
- Benzamide-thiazole hybrids : describes N-[3-aryl-5-acryloyl-thiadiazol-2-ylidene]benzamides (e.g., compound 4g ), which share the benzamide core but differ in the heterocyclic system (thiadiazole vs. benzo[d]thiazole) and substituents (acryloyl vs. sulfamoyl) .
- Tautomerically active systems : The benzo[d]thiazol-2(3H)-ylidene group in the target compound may exhibit tautomerism analogous to the 1,2,4-triazole-thione equilibrium observed in .
Physicochemical Properties
Key spectral and stability comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
